Oat1/3-IN-1
Description
Overview of the Solute Carrier (SLC) Superfamily and OAT Family
The Solute Carrier (SLC) superfamily represents the second largest group of membrane proteins in humans, encompassing over 450 transporters organized into 65 distinct families. mdpi.com These proteins are fundamental to cellular function, mediating the transport of a vast array of solutes—including ions, nutrients, metabolites, and drugs—across biological membranes. mdpi.comd-nb.info SLC transporters include various types, such as passive transporters, and secondary active transporters (symporters and antiporters), which are located in the plasma membranes of all cells. nih.gov
Within this extensive superfamily, the SLC22A family includes the Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), and Organic Carnitine/Zwitterion Transporters (OCTNs). mdpi.comd-nb.info The OATs are a critical subfamily that facilitates the movement of a wide range of organic anions. nih.gov They are characterized by their broad substrate specificity and are essential players in drug disposition and the elimination of endogenous and exogenous toxins. nih.govguidetopharmacology.org
Renal Distribution and Functional Importance of OAT1 and OAT3
Organic Anion Transporter 1 (OAT1), encoded by the SLC22A6 gene, and Organic Anion Transporter 3 (OAT3), encoded by the SLC22A8 gene, are predominantly located on the basolateral membrane of the proximal tubule cells in the kidney. mdpi.comsolvobiotech.commdpi.com This membrane faces the bloodstream, positioning these transporters to mediate the initial step in renal secretion. nih.gov They function as organic anion/dicarboxylate exchangers, utilizing the outwardly directed gradient of intracellular dicarboxylates (like α-ketoglutarate) to drive the uptake of organic anions from the blood into the renal epithelial cells. mdpi.comphysiology.org
This transport is a vital component of renal clearance. mdpi.com OAT1 and OAT3 are responsible for the uptake of a multitude of small, hydrophilic organic anions, setting the stage for their subsequent secretion into the tubular lumen and final elimination in the urine. physiology.orgmdpi.com In the human kidney, the mRNA expression level of OAT3 is nearly three times higher than that of OAT1, suggesting a potentially dominant role for OAT3 in the basolateral uptake of shared substrates. mdpi.com
Role of OAT1 and OAT3 in Endogenous Homeostasis
OAT1 and OAT3 are indispensable for maintaining systemic homeostasis by managing the levels of numerous endogenous compounds. nih.gov They play a crucial role in the renal clearance of metabolic byproducts and signaling molecules, thereby preventing their accumulation to potentially toxic levels. nih.govmdpi.com
Key endogenous substrates of OAT1 and OAT3 include:
Uremic Toxins : Such as indoxyl sulfate (B86663) and p-cresol (B1678582) sulfate, which are derived from the gut microbiome and can cause systemic toxicity in kidney disease. mdpi.comphysiology.orgdntb.gov.ua
Tryptophan Metabolites : Including kynurenine, which is involved in various signaling pathways. mdpi.comescholarship.org
Prostaglandins : Potent lipid signaling molecules that regulate inflammation and vascular function. mdpi.comescholarship.org
Urate : The end product of purine (B94841) metabolism, whose renal excretion is critical for preventing gout. mdpi.comphysiology.orgescholarship.org
Bile Acid Derivatives : Important for lipid homeostasis. mdpi.com
By mediating the transport of these diverse molecules, OAT1 and OAT3 contribute to the regulation of multiple physiological processes, including blood pressure and inter-organ communication. dntb.gov.uaescholarship.org Dysfunction of these transporters is implicated in the pathophysiology of diseases like chronic kidney disease (CKD), where the retention of uremic toxins exacerbates the condition. mdpi.com
Contribution of OAT1 and OAT3 to Xenobiotic Elimination Pathways
A defining characteristic of OAT1 and OAT3 is their broad substrate specificity, which extends to a vast number of xenobiotics—foreign substances such as drugs and environmental toxins. nih.govescholarship.org This makes them central to the body's detoxification processes and a major determinant of the pharmacokinetics of many clinically used drugs. solvobiotech.com
They facilitate the elimination of numerous classes of drugs, including:
Antibiotics (e.g., penicillins) solvobiotech.com
Antivirals (e.g., tenofovir, cidofovir) mdpi.com
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) (e.g., ibuprofen) mdpi.com
Antineoplastic agents (e.g., methotrexate) mdpi.com
Diuretics (e.g., furosemide) biorxiv.org
The activity of OAT1 and OAT3 can be a site of significant drug-drug interactions. solvobiotech.com Co-administration of a drug that inhibits these transporters, such as probenecid (B1678239), can block the renal secretion of other drugs that are OAT substrates. solvobiotech.com This leads to increased plasma concentrations and prolonged half-lives of the affected drugs, potentially causing adverse effects. solvobiotech.com Furthermore, the transport of certain drugs into renal cells by OAT1 and OAT3 can lead to high intracellular concentrations, contributing to drug-induced nephrotoxicity. solvobiotech.commdpi.com
Oat1/3-IN-1
This compound, also identified in scientific literature as compound 7, is a dual inhibitor of the Organic Anion Transporters OAT1 and OAT3. targetmol.commedchemexpress.commedchemexpress.eu It is classified as a natural product, specifically an anthraquinone (B42736) that can be isolated from plants such as Cassia obtusifolia. medchemexpress.com
Research Findings
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12O6 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
2,7,8-trihydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-6-5-8-11(16(22-2)12(6)18)15(21)10-7(13(8)19)3-4-9(17)14(10)20/h3-5,17-18,20H,1-2H3 |
InChI Key |
RVURFFCNSWQLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)O |
Origin of Product |
United States |
Molecular and Cellular Biology of Oat1 and Oat3
Structural Characteristics of OAT1 and OAT3 Proteins
OAT1 and OAT3 belong to the Solute Carrier 22 (SLC22) family of membrane transporters. mdpi.com Structurally, they are transmembrane proteins predicted to have twelve transmembrane domains. solvobiotech.comwikipedia.orgbibliotekanauki.pl These domains are connected by a series of intracellular and extracellular loops. bibliotekanauki.plnih.gov Both the amino and carboxyl termini of these proteins are located within the cell's cytoplasm. bibliotekanauki.plnih.gov
Key structural features include:
Transmembrane Domains: These alpha-helical structures span the cell membrane and form the core of the transporter.
Extracellular and Intracellular Loops: These loops are crucial for recognizing and binding substrates, as well as undergoing the conformational changes necessary for transport. proteopedia.org
Glycosylation Sites: OATs possess multiple potential sites for glycosylation, particularly on the large extracellular loop between the first and second transmembrane domains. This post-translational modification can influence their function and stability. mdpi.combibliotekanauki.pl
Phosphorylation Sites: Potential sites for phosphorylation, which can regulate transporter activity, are present on the intracellular loops and the carboxyl terminus. bibliotekanauki.plnih.gov
While OAT1 and OAT3 share a high degree of similarity, there are structural differences in their substrate-binding regions that account for their partially overlapping but distinct substrate specificities. nih.govnih.govarizona.edu For instance, studies have shown differences in the accessibility of certain cysteine residues, suggesting variations in the architecture of their respective binding pockets. nih.govarizona.edu
Substrate Recognition and Binding Mechanisms of OAT1 and OAT3
OAT1 and OAT3 exhibit broad substrate specificity, recognizing a wide range of small, amphiphilic organic anions. mdpi.comnih.gov Their substrates include a diverse array of clinically important drugs such as antibiotics, anti-inflammatory drugs, antivirals, and diuretics, as well as endogenous metabolites and toxins. mdpi.comsolvobiotech.com
The binding of a substrate to the transporter is a critical first step in the transport cycle. This interaction is thought to occur within a relatively large and flexible binding pocket formed by several of the transmembrane helices. The binding process is influenced by factors such as the size, shape, and charge of the substrate molecule. nih.govarizona.edu While both transporters accommodate a variety of structures, subtle differences in their binding sites lead to preferences for certain substrates. For example, the removal of a thiol group from a compound can dramatically alter its inhibitory potency for OAT3 while having a much smaller effect on OAT1, highlighting differences in their binding interactions. nih.govarizona.edu
Transport Mechanisms of OAT1 and OAT3: Tertiary Active Transport and α-Ketoglutarate Exchange
The transport mechanism employed by OAT1 and OAT3 is a form of tertiary active transport. solvobiotech.come-century.us This process is indirectly powered by the sodium gradient maintained by the Na+/K+-ATPase pump at the basolateral membrane of renal proximal tubule cells. solvobiotech.come-century.us
The transport cycle can be summarized as follows:
The Na+/K+-ATPase actively pumps sodium out of the cell, creating a low intracellular sodium concentration.
This sodium gradient drives the uptake of dicarboxylates, such as α-ketoglutarate (α-KG), into the cell via the sodium-dicarboxylate cotransporter (NaDC3). solvobiotech.comru.nl
The accumulation of intracellular α-KG creates an outwardly directed gradient for this dicarboxylate.
OAT1 and OAT3 then facilitate the exchange of this intracellular α-KG for an extracellular organic anion substrate. mdpi.comsolvobiotech.com The binding of the organic anion to the outward-facing conformation of the transporter triggers a conformational change, bringing the substrate into the cell while simultaneously expelling a molecule of α-KG. mdpi.com
This exchange mechanism allows for the uptake of organic anions from the blood into the renal tubule cells against their concentration gradient, a crucial step in their eventual secretion into the urine. solvobiotech.com The activity of OAT1 and OAT3 is therefore tightly linked to cellular energy metabolism, particularly the mitochondrial production of α-KG as part of the tricarboxylic acid (TCA) cycle. ru.nlencyclopedia.pubnih.gov
Intracellular Trafficking and Membrane Localization of OAT1 and OAT3
The proper function of OAT1 and OAT3 is dependent on their correct localization to the basolateral membrane of renal proximal tubule cells, which is the membrane facing the bloodstream. mdpi.comsolvobiotech.com The process of directing these newly synthesized proteins to their designated membrane location and maintaining their presence there is known as intracellular trafficking.
OAT1 has been shown to undergo constitutive trafficking, meaning it is continuously internalized from the cell surface into intracellular compartments (endosomes) and then recycled back to the plasma membrane. e-century.usnih.gov This trafficking is a dynamic process that can be regulated by various signaling pathways. For instance, activation of protein kinase C (PKC) can inhibit OAT1 and OAT3 activity by accelerating their internalization from the cell surface. e-century.usnih.gov This internalization process for OAT1 has been shown to be dependent on the proteins dynamin and clathrin. nih.gov
Post-translational modifications play a significant role in the trafficking and stability of these transporters. encyclopedia.pub
Phosphorylation: As mentioned, PKC-mediated phosphorylation can alter the trafficking of OATs. e-century.usnih.gov
Glycosylation: The addition of sugar molecules can impact the proper folding, stability, and transport activity of OAT1 and OAT3. mdpi.comencyclopedia.pub For OAT3, O-glycosylation has been found to increase transport activity, whereas N-glycosylation decreases it. mdpi.comencyclopedia.pub
SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins can increase the membrane expression of OAT3 by enhancing its movement from intracellular stores to the plasma membrane and reducing its degradation. encyclopedia.pub
Ubiquitination: The attachment of ubiquitin can target the transporters for degradation, thus regulating their abundance at the cell surface. solvobiotech.com
The regulation of these trafficking pathways ensures that the cell can dynamically control the rate of organic anion transport in response to various physiological and pathological signals. wikipedia.org
Regulatory Mechanisms of Oat1 and Oat3 Expression and Activity
Transcriptional Regulation of OAT1 and OAT3 Gene Expression
The expression of the genes encoding OAT1 (SLC22A6) and OAT3 (SLC22A8) is controlled by a network of transcription factors and epigenetic modifications that determine the rate at which these genes are transcribed into messenger RNA.
Several nuclear receptors and transcription factors are key players in regulating the expression of OAT1 and OAT3. nih.gov Hepatocyte nuclear factors, specifically HNF-1α and HNF-4α, have been shown to play a significant role. physiology.orgnih.gov HNF-4α, a nuclear receptor expressed in renal proximal tubular cells, markedly transactivates the human OAT1 promoter. physiology.org Similarly, in HNF-1α-null mice, the renal mRNA levels of both OAT1 and OAT3 are significantly reduced, and overexpression of HNF-1α enhances their promoter activity. nih.govsolvobiotech.com
Other transcription factors such as B-cell lymphoma 6 (BCL6) have also been implicated in the male-dominant expression of rat OAT1 and OAT3. nih.govresearchgate.net The aryl hydrocarbon receptor (AhR) and NF-κB are also involved, particularly in the context of inflammation and growth factor signaling. nih.govencyclopedia.pub The NF-κB pathway, activated by inflammatory stimuli like cytokines, can regulate transporter expression by directly binding to their gene promoters. nih.govencyclopedia.pub
Table 1: Key Transcriptional Regulators of OAT1 and OAT3
| Transcription Factor / Nuclear Receptor | Target Transporter(s) | Effect on Expression | Reference |
| Hepatocyte Nuclear Factor 1α (HNF-1α) | OAT1, OAT3 | Positive | nih.govsolvobiotech.com |
| Hepatocyte Nuclear Factor 4α (HNF-4α) | OAT1, OAT3 | Positive | physiology.orgnih.gov |
| B-cell Lymphoma 6 (BCL6) | OAT1, OAT3 (rat) | Positive (male-dominant) | nih.govresearchgate.net |
| Nuclear Factor kappa B (NF-κB) | OAT1, OAT3 | Positive (inflammation) | nih.govencyclopedia.pub |
| Aryl Hydrocarbon Receptor (AhR) | OAT1, OAT3 | Regulatory Role | nih.govencyclopedia.pub |
Epigenetic mechanisms, which alter gene expression without changing the DNA sequence, are also crucial. DNA methylation is a key epigenetic modification affecting OAT1 and OAT3 expression. The promoter regions of these transporter genes contain CpG islands, which are susceptible to methylation. nih.gov Studies have shown that DNA methylation of the promoter regions can repress OAT1 and OAT3 expression and decrease their transport activity. nih.gov Conversely, hypomethylation of these regions in the kidney cortex makes the gene promoters more accessible to transcription factors, potentially leading to higher expression. nih.govsolvobiotech.com
Post-Transcriptional and Post-Translational Control of OAT1 and OAT3 Function
After the OAT1 and OAT3 genes are transcribed, their function is further fine-tuned by post-transcriptional and post-translational modifications. These processes occur rapidly and allow the cell to quickly adapt to changing conditions by altering the activity, stability, and localization of existing transporter proteins. nih.govwikipedia.org
Phosphorylation, the addition of phosphate (B84403) groups to proteins, is a major mechanism for the acute regulation of OAT1 and OAT3. nih.gov Several kinase pathways are involved. Protein Kinase C (PKC) activation has been shown to inhibit OAT1 activity by promoting its ubiquitination and subsequent internalization from the cell surface. nih.govresearchgate.net In contrast, Protein Kinase A (PKA) can modulate OAT1 activity, either enhancing or inhibiting it. nih.govkarger.com
The atypical Protein Kinase Cζ (PKCζ) has been identified as an up-regulator of both OAT1 and OAT3 function. nih.govvcu.edu Insulin and various growth factors can activate PKCζ, leading to an increase in the maximum transport velocity (Vmax), possibly by promoting the trafficking of transporters to the plasma membrane. nih.gov Growth factors like IGF-1 and HGF can also increase OAT1 and OAT3 expression through the phosphatidylinositol 3-kinase (PI3K)/AKT pathway. nih.govencyclopedia.pub
Table 2: Kinase Pathways Regulating OAT1 and OAT3
| Kinase / Pathway | Target Transporter(s) | Effect on Activity/Expression | Mechanism | Reference |
| Protein Kinase C (PKC) | OAT1, OAT3 | Negative | Promotes ubiquitination and internalization | encyclopedia.pubnih.govresearchgate.net |
| Protein Kinase A (PKA) | OAT1, OAT3 | Modulatory | Affects transporter function | nih.govkarger.com |
| Protein Kinase Cζ (PKCζ) | OAT1, OAT3 | Positive | Increases Vmax, may involve trafficking | nih.govvcu.edu |
| PI3K/AKT Pathway | OAT1, OAT3 | Positive | Activated by growth factors (IGF-1, HGF) | nih.govencyclopedia.pub |
Ubiquitination and SUMOylation are post-translational modifications that involve the attachment of small proteins (ubiquitin and Small Ubiquitin-like Modifier or SUMO, respectively) to target proteins, regulating their stability and localization.
Ubiquitination is a key step in the PKC-mediated downregulation of OAT1. nih.gov The ubiquitin ligase Nedd4-2 is phosphorylated by PKC and directly affects the ubiquitination status of both OAT1 and OAT3, leading to decreased stability and expression at the cell surface. nih.govencyclopedia.pubnih.gov OAT1 has three specific lysine (B10760008) residues that act as ubiquitin-accepting sites, which synergistically mediate this process. nih.gov
SUMOylation, on the other hand, can act as a functional regulator. nih.gov Evidence suggests that SUMOylation can increase the membrane expression and transport activity of OAT3. nih.govresearchgate.net These findings highlight the dynamic interplay between ubiquitination and SUMOylation in controlling the amount of active transporters at the cell surface. nih.gov
Influence of Physiological and Pathophysiological States on OAT1 and OAT3 Regulation
The functional capacity of OAT1 and OAT3 is tightly controlled by a variety of systemic and local signals, ensuring that their activity is appropriately matched to the body's metabolic and homeostatic needs.
Impact of Energy Metabolism and Hypoxia
The function of OAT1 and OAT3 is intrinsically linked to cellular energy metabolism, particularly within the highly active renal proximal tubule epithelial cells (RPTECs). nih.gov These transporters operate as exchangers, moving organic anions into the cell in exchange for intracellular α-ketoglutarate (αKG), a key intermediate of the mitochondrial tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Consequently, any condition that disrupts mitochondrial respiration and αKG production can indirectly impair OAT1 and OAT3 activity. nih.gov
Hypoxia, a state of low oxygen, significantly impacts this process. In response to decreased oxygen levels, cells activate a compensatory response primarily mediated by the hypoxia-inducible factor (HIF)-1. nih.gov Under hypoxic conditions, the oxygen-sensitive subunit, HIF-1α, is stabilized and translocates to the nucleus, where it promotes the expression of genes involved in glycolysis. nih.gov This metabolic shift towards glycolysis and away from mitochondrial respiration leads to a reduction in αKG synthesis, thereby diminishing the driving force for OAT1 and OAT3 transport. nih.gov HIF-1 has also been implicated in the more direct regulation of OAT1 and OAT3 gene expression. nih.govmdpi.com
Interestingly, αKG levels can also influence HIF-1α stability. αKG is a necessary co-substrate for prolyl hydroxylases (PHD), the enzymes that mark HIF-1α for degradation under normal oxygen conditions. nih.gov Therefore, a reduction in intracellular αKG can lead to the stabilization of HIF-1α, creating a complex feedback loop between cellular energy state, oxygen levels, and transporter regulation. nih.govencyclopedia.pub
Sex-Dependent Expression and Hormonal Influences
Significant sex-dependent differences in the expression of OAT1 and OAT3 have been observed in preclinical models, primarily in rodents. physiology.orgphysiology.org These differences, which typically emerge after puberty, are governed by the influence of sex hormones. physiology.org
In rats, the expression of both OAT1 and OAT3 in the kidney cortex is higher in males than in females. physiology.orgphysiology.org Studies involving gonadectomy and hormone replacement have elucidated the specific roles of androgens and estrogens. physiology.org
Androgens : Testosterone (B1683101) has a stimulatory effect on the expression of both OAT1 and OAT3. Castration of male rats leads to a downregulation of these transporters, while testosterone treatment restores their expression. physiology.org
Estrogens : Estradiol (B170435) exerts an inhibitory effect on OAT1 expression. In female rats, ovariectomy can lead to a slight increase in OAT1, whereas treatment with estradiol strongly decreases its expression. physiology.org
In mice, the pattern is somewhat different. While mOat1 expression is male-dominant due to androgen stimulation, mOat3 expression is female-dominant, which is attributed to androgen inhibition. nih.govnih.gov Castration in male mice upregulates mOat3 protein expression, and testosterone treatment downregulates it. nih.govnih.gov
| Transporter | Animal Model | Hormone | Effect on Expression | Observed Outcome |
|---|---|---|---|---|
| OAT1 | Rat | Androgen (Testosterone) | Stimulatory | Higher expression in males; downregulated by castration. physiology.org |
| OAT1 | Rat | Estrogen (Estradiol) | Inhibitory | Strongly decreased by estradiol treatment in ovariectomized females. physiology.org |
| OAT3 | Rat | Androgen (Testosterone) | Stimulatory | Higher expression in males; downregulated by castration. physiology.org |
| OAT1 | Mouse | Androgen (Testosterone) | Stimulatory | Male-dominant expression; downregulated by castration. nih.gov |
| OAT3 | Mouse | Androgen (Testosterone) | Inhibitory | Female-dominant expression; upregulated by castration. nih.gov |
Modulation by Growth Factors and Cytokines
The expression and activity of OAT1 and OAT3 are also subject to regulation by various signaling molecules, including growth factors and inflammatory cytokines. nih.gov These factors activate intracellular signaling cascades that can lead to transcriptional and post-transcriptional changes in the transporters. encyclopedia.pub
Growth Factors:
Hepatocyte Growth Factor (HGF): In vitro studies show that HGF can upregulate OAT1 and OAT3 expression in renal proximal tubular cells through the activation of its receptor, c-Met, and downstream pathways like PI3K and AKT. nih.gov
Epidermal Growth Factor (EGF): EGF is another key regulator in epithelial cells that has been shown to increase the expression of OAT1 and OAT3. nih.gov
Insulin-like Growth Factor 1 (IGF-1): IGF-1 can increase the expression of OAT1 and OAT3 by activating the phosphatidylinositol 3-kinase (PI3K) pathway. nih.govencyclopedia.pub
Cytokines: Inflammation can significantly impact OAT1 and OAT3 expression. nih.gov Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are potent activators of the nuclear factor kappa B (NF-κB) pathway. nih.govencyclopedia.pub The activation of NF-κB can lead to the upregulation of OAT1 and OAT3 expression by directly binding to their gene promoters and inducing transcription. nih.govencyclopedia.pub In a study on pregnant women with acute pyelonephritis, inflammation was associated with a 40% reduction in the in vivo activity of renal OAT1/3. mdpi.com
| Modulator Type | Specific Molecule | Signaling Pathway | Effect on OAT1/OAT3 Expression |
|---|---|---|---|
| Growth Factor | HGF | c-Met/PI3K/AKT | Upregulation nih.gov |
| Growth Factor | EGF | - | Upregulation nih.gov |
| Growth Factor | IGF-1 | PI3K | Upregulation nih.govencyclopedia.pub |
| Cytokine | TNF-α | NF-κB | Upregulation nih.govencyclopedia.pub |
| Cytokine | IL-1β | NF-κB | Upregulation nih.govencyclopedia.pub |
Alterations in Organ-Specific Disease Models (Pre-clinical Focus)
The expression and function of renal OATs are frequently altered in kidney disease models. nih.gov
Acute Kidney Injury (AKI): In animal models of ischemia/reperfusion injury, a common cause of AKI, the mRNA and protein expression levels of both Oat1 and Oat3 are significantly reduced. nih.gov Similarly, drug-induced renal toxicity, for instance with gentamicin, can also lead to decreased expression of Oat1 and Oat3, contributing to reduced renal function. nih.gov
Chronic Kidney Failure (CKF): In rat models of CKF, a significant reduction in the expression of Oat1 and Oat3 is consistently observed. nih.gov This downregulation impairs the kidney's ability to secrete uremic toxins, such as indoxyl sulfate (B86663) and p-cresyl sulfate, leading to their accumulation in the blood. nih.govdntb.gov.ua The accumulation of these toxins can, in turn, further suppress OAT expression, creating a vicious cycle that exacerbates the disease state. nih.gov
Cellular Adhesion and Membrane Polarity in OAT1 and OAT3 Expression
The proper function of OAT1 and OAT3 is critically dependent on their correct localization to the basolateral membrane of renal proximal tubule cells. nih.gov This precise positioning requires the maintenance of cellular polarity, a feature that is established and sustained by cellular adhesion to the extracellular matrix and to adjacent cells. nih.gov
In vivo, RPTECs are highly polarized, with distinct apical and basolateral domains. OAT1 and OAT3 are specifically expressed on the basolateral side, facing the blood supply. nih.govwikipedia.org When these cells are isolated and cultured in vitro, they often lose their defined structure and polarity. nih.gov This loss of polarity prevents the transporters from localizing correctly to the cell membrane, leading to a dramatic decrease in their expression and transport activity. nih.govnih.gov Evidence from 3D renal models indicates that surface topography and matrix chemistry are vital for proper cellular differentiation and the functional expression of these transporters. nih.gov Therefore, cellular adhesion and the maintenance of membrane polarity are fundamental prerequisites for the physiological expression and function of OAT1 and OAT3. nih.gov
Oat1/3 in 1: a Dual Inhibitor of Oat1 and Oat3
Identification and Characterization of Oat1/3-IN-1 as a Specific OAT1/OAT3 Inhibitor
This compound, also identified as compound 7 in the primary research, was discovered through the screening of natural products for their ability to inhibit human organic anion transporters. nih.gov It was isolated from Semen cassiae, a traditional herbal medicine. nih.gov This compound belongs to the anthraquinone (B42736) class of natural products. oup.comoup.com
The inhibitory activity of this compound against OAT1 and OAT3 was characterized using in vitro assays with human embryonic kidney (HEK293) cells stably overexpressing the respective transporters. oup.comoup.com The half-maximal inhibitory concentration (IC50) values were determined to be 4.38 µM for OAT1 and 4.97 µM for OAT3, demonstrating its dual inhibitory action on both transporters.
Table 1: Inhibitory Potency (IC50) of this compound against OAT1 and OAT3
| Transporter | IC50 (µM) |
|---|---|
| OAT1 | 4.38 |
| OAT3 | 4.97 |
Data derived from in vitro studies using HEK293 cells overexpressing the respective transporters.
Molecular Mechanism of OAT1/OAT3 Inhibition by this compound
The precise molecular mechanism of inhibition by this compound has been investigated within the broader context of anthraquinone constituents isolated from Semen cassiae. nih.gov Studies on these constituents revealed that their inhibitory actions on OAT1 and OAT3 can be either competitive or noncompetitive. nih.govoup.com For instance, a related anthraquinone from the same source, compound 11, was found to be a competitive inhibitor of OAT1, while it acted as a noncompetitive inhibitor of OAT3. nih.gov
This suggests that the interaction of these anthraquinone-based inhibitors with the transporters can be complex. Competitive inhibition implies that the inhibitor binds to the same site as the substrate, directly competing for access to the transporter's binding pocket. In contrast, noncompetitive inhibition suggests that the inhibitor binds to an allosteric site, a location distinct from the substrate-binding site, inducing a conformational change in the transporter that reduces its activity. While the specific mode of inhibition for this compound has not been definitively elucidated in the available literature, it is likely to follow one of these mechanisms, characteristic of its chemical class. The binding of this compound to the transporter protein is thought to involve interactions with key amino acid residues within the binding pocket, a process that can be modeled using computational docking studies. nih.gov
Comparative Inhibition Profile of this compound against Other Known OAT Inhibitors
To contextualize the inhibitory potency of this compound, it is useful to compare its IC50 values with those of other known OAT inhibitors, including other anthraquinones and the classical OAT inhibitor, probenecid (B1678239).
Table 2: Comparative IC50 Values of this compound and Other OAT Inhibitors
| Compound | Chemical Class | OAT1 IC50 (µM) | OAT3 IC50 (µM) |
|---|---|---|---|
| This compound (Compound 7) | Anthraquinone | 4.38 | 4.97 |
| Emodin (B1671224) | Anthraquinone | 0.61 | 1.22 |
| Rhein (B1680588) | Anthraquinone | 2.0 | 0.77 |
| Chrysophanol (B1684469) | Anthraquinone | >10 | 6.20 |
| Physcion (B1677767) | Anthraquinone | >10 | >10 |
| Aloe-emodin | Anthraquinone | 2.29 | 5.37 |
| Probenecid | Carboxylic Acid | 8.3 - 29.42 | 2.8 - 8.66 |
IC50 values are compiled from various studies and may have been determined under different experimental conditions. jfda-online.comrsc.orgresearchgate.netxenotech.com
As shown in the table, the inhibitory potency of anthraquinones against OAT1 and OAT3 varies significantly. Some compounds like emodin and rhein show more potent inhibition than this compound, particularly for OAT3. jfda-online.comrsc.org In contrast, chrysophanol and physcion are weaker inhibitors. jfda-online.com Probenecid, a widely used reference inhibitor, exhibits a range of IC50 values, with this compound's potency falling within or near this range. researchgate.netxenotech.com
Structure-Activity Relationship (SAR) Studies Related to this compound's Inhibitory Function
Structure-activity relationship (SAR) studies on anthraquinones as OAT1 and OAT3 inhibitors have provided valuable insights into the chemical features that govern their inhibitory activity. The foundational structure for these compounds is the anthraquinone core.
Research on constituents from Semen cassiae has highlighted several key SAR principles. oup.com A significant finding is that unconjugated anthraquinones generally exhibit a higher affinity for both OAT1 and OAT3 compared to their glycoside-conjugated counterparts. oup.com This suggests that the presence of a bulky, polar sugar moiety can hinder the interaction with the transporter binding site.
Furthermore, the nature and position of substituents on the anthraquinone scaffold play a critical role in determining inhibitory potency. For example, the number of methoxy (B1213986) groups has been shown to influence the inhibitory activity. oup.com Computational modeling and docking studies have been employed to further understand these interactions at a molecular level, helping to identify key hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues within the OAT1 and OAT3 binding pockets. nih.govnih.gov These in silico approaches, combined with in vitro screening, are powerful tools for predicting and validating new OAT inhibitors from natural sources and for guiding the rational design of more potent and selective modulators. nih.gov
Impact of Oat1 and Oat3 Inhibition by Oat1/3 in 1 on Endogenous Metabolism
Modulation of Endogenous Organic Anion Transport
Oat1/3-IN-1, as a dual inhibitor of OAT1 and OAT3, directly interferes with the transport of endogenous organic anions from the blood into the kidney proximal tubule cells. This inhibition can lead to the accumulation of OAT1 and OAT3 substrates in the circulation, with wide-ranging physiological effects.
Inhibition of OAT1 and OAT3 is strongly associated with the accumulation of uremic toxins in the plasma. Studies in kidney transplant recipients have shown that the prescription of drugs that inhibit OAT1 or OAT3 is linked to higher plasma levels of uremic toxins such as para-cresylsulfate (pCS) and indoxylsulfate (IxS). Pre-clinical models provide further evidence for the critical role of these transporters in uremic toxin clearance.
OAT1 and OAT3 are responsible for the basolateral uptake of numerous uremic toxins from the blood into the renal proximal tubular cells, which is the first step in their active secretion into the urine. For instance, indoxyl sulfate (B86663) is a known substrate for both human OAT1 and OAT3. Inhibition of these transporters leads to reduced renal clearance and consequently, elevated systemic concentrations of these toxins. In mouse models, the genetic knockout of OAT1 results in increased systemic levels of indoxyl sulfate. Similarly, in OAT3 knockout rats, plasma levels of indoxyl sulfate are elevated. The use of probenecid (B1678239), a general OAT inhibitor, further increases these levels, highlighting the central role of OAT-mediated transport in the disposition of uremic toxins.
Table 1: Impact of OAT1/OAT3 Inhibition on Uremic Toxin Levels
| Uremic Toxin | Transporter(s) | Effect of Inhibition/Knockout | Reference |
|---|---|---|---|
| Indoxyl Sulfate (IxS) | OAT1, OAT3 | Increased plasma concentration | |
| para-Cresylsulfate (pCS) | OAT1, OAT3 | Increased plasma concentration | |
| Trimethylamine N-oxide (TMAO) | OAT1/OAT3 Inhibitors Associated with Higher Levels | Increased plasma concentration |
Recent research has uncovered a significant link between renal OAT transporters and the gut microbiome. OAT1, in particular, plays a key role in regulating the systemic levels of metabolites derived from the gut microbiota. Genetic deletion of Oat1 in mice leads to substantial changes in the composition of the gut microbiome.
The inhibition of OAT1 by a compound like this compound would be expected to mimic the effects observed in OAT1 knockout models. These models show that the absence of OAT1 function results in the accumulation of numerous gut-derived metabolites in the blood. This suggests that OAT1 is a crucial intermediary for communication between the host and the gut microbiome, largely by controlling the circulating levels of these microbial products. Metabolites affected by the loss of OAT1 function include tryptophan and tyrosine derivatives, as well as long-chain fatty acids. Chemoinformatic analysis has revealed that many of the altered metabolites possess ring structures and sulfate groups, indicating a metabolic pathway that begins with gut microbes, proceeds to phase II metabolism in the liver, and culminates in renal transport via OAT1.
Table 2: Gut-Derived Metabolites Affected by OAT1 Function
| Metabolite Class | Specific Examples | Consequence of OAT1 Inhibition/Knockout | Reference |
|---|---|---|---|
| Tryptophan Derivatives | Indoxyl sulfate | Increased systemic levels | |
| Tyrosine Derivatives | p-cresol (B1678582) sulfate | Increased systemic levels | |
| Bile Acids | Deoxycholate | Altered systemic levels |
OAT1 and OAT3 function as organic anion/dicarboxylate exchangers. They mediate the uptake of organic anions from the blood in exchange for intracellular dicarboxylates, most notably α-ketoglutarate. This process is indirectly coupled to the sodium gradient.
The affinity for α-ketoglutarate differs between the two transporters. Human OAT1 has a high affinity for α-ketoglutarate, with a half-maximal inhibitory concentration (IC50) of 5.8 μM. In contrast, human OAT3 has a lower affinity, with an IC50 of 117 μM for α-ketoglutarate. Despite this difference, α-ketoglutarate is considered a common high-affinity substrate for both transporters, playing a central role in the energy-dependent secretion of a broad range of organic anions. Inhibition of OAT1 and OAT3 by this compound would disrupt this exchange mechanism, potentially leading to alterations in the intracellular and extracellular concentrations of α-ketoglutarate and other dicarboxylates. This can have downstream effects on cellular metabolism, given the central role of α-ketoglutarate in the TCA cycle and as a substrate for various enzymes.
OAT1 and OAT3 are also involved in the transport of various vitamins and nutrients. Studies on knockout mice have revealed that the absence of these transporters leads to significant changes in the serum levels of several of these essential compounds.
For example, in OAT3 knockout mice, serum levels of two forms of vitamin B6, pyridoxal (B1214274) and pyridoxamine, were found to be significantly elevated. Furthermore, studies in humans have shown that treatment with probenecid, a potent OAT1/3 inhibitor, results in elevated blood levels of pyridoxic acid, a metabolite of vitamin B6, suggesting that this vitamin is an endogenous biomarker for OAT1/3 activity. Other nutrients and natural products, such as pantothenic acid (vitamin B5) and thiamine (B1217682) (vitamin B1), are also handled by OAT1 and OAT3. Therefore, inhibition of OAT1 and OAT3 by this compound could potentially impact the systemic homeostasis of these vitamins and nutrients.
Consequences for Cellular Metabolic Pathways
The modulation of endogenous organic anion transport by this compound can have significant downstream consequences for intracellular metabolic pathways, particularly those that are reliant on the substrates and products transported by OAT1 and OAT3.
OAT1 has been identified as playing a significant role in metabolic pathways involving the tricarboxylic acid (TCA) cycle. This is not surprising, given that several TCA cycle intermediates, including α-ketoglutarate, succinate, fumarate, and malate, are known substrates of OAT1.
Shift in Glycolytic Activity and Mitochondrial Respiration
The inhibition of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3) by the compound this compound instigates a significant shift in the cellular energy metabolism of renal proximal tubule cells. This alteration is characterized by a pivot from mitochondrial respiration towards increased glycolytic activity. Research into the function of these transporters has revealed their integral role in maintaining the metabolic balance within these specialized kidney cells.
Studies have demonstrated that the expression levels of OAT1 and OAT3 are closely linked to the dominant mode of cellular energy production. dntb.gov.uaru.nl In human conditionally immortalized proximal tubule epithelial cells (ciPTEC), the overexpression of either OAT1 or OAT3 has been shown to decrease glycolytic activity and enhance mitochondrial respiration. dntb.gov.uaru.nlmdpi.com This suggests a metabolic phenotype heavily reliant on oxidative phosphorylation in the presence of functional OAT1 and OAT3.
Conversely, the inhibition of these transporters by a substance such as this compound is expected to reverse this metabolic state. By blocking the function of OAT1 and OAT3, the cell's ability to engage in efficient oxidative metabolism is hampered, leading to a compensatory upregulation of glycolysis to meet its energy demands. This metabolic reprogramming is a critical consequence of OAT1 and OAT3 inhibition.
Detailed Research Findings
Research utilizing cell lines with heightened expression of OAT1 and OAT3 has provided quantitative insights into the metabolic influence of these transporters. In these studies, a notable decrease in the production and secretion of lactate (B86563), a key byproduct of glycolysis, was observed. dntb.gov.uaru.nl Specifically, ciPTEC overexpressing OAT1 exhibited a 77% decrease in extracellular lactate levels, while those overexpressing OAT3 showed a 71% reduction. dntb.gov.ua This substantial decrease in lactate production underscores a significant downregulation of the glycolytic pathway.
Therefore, the inhibition of OAT1 and OAT3 by this compound would logically lead to the opposite effects. An increase in glycolytic activity would be anticipated, accompanied by a reduction in mitochondrial respiration as the cell adapts to the functional loss of these key transporters.
The use of known OAT inhibitors, such as probenecid, further supports the link between OAT function and cellular metabolism. Studies on isolated rat kidney cortex mitochondria have shown that probenecid can disrupt oxidative metabolism. nih.govnih.gov At concentrations of 1 mM and higher, probenecid was found to decrease ADP-stimulated respiration (state 3) and increase resting state respiration (state 4), ultimately leading to a reduction in cellular ATP content in isolated rat kidney proximal tubular cells. nih.govnih.gov This demonstrates that interference with OAT function can directly impact mitochondrial energy production.
The table below summarizes the observed metabolic changes in response to altered OAT1 and OAT3 activity, providing a basis for the anticipated effects of this compound.
Table 1: Impact of OAT1/OAT3 Activity on Cellular Metabolism
| Metabolic Parameter | Effect of OAT1/OAT3 Overexpression | Anticipated Effect of this compound Inhibition |
|---|---|---|
| Glycolytic Activity | Decreased | Increased |
| Extracellular Lactate | Significant Decrease | Significant Increase |
| Mitochondrial Respiration | Increased | Decreased |
Table 2: Quantitative Metabolic Changes with OAT1/OAT3 Overexpression
| Cell Line | Change in Extracellular Lactate | Change in Respiration |
|---|---|---|
| ciPTEC-OAT1 | ↓ 77% | ↑ 1.4-fold |
Data derived from studies on human conditionally immortalized proximal tubule epithelial cells (ciPTEC) overexpressing OAT1 or OAT3. dntb.gov.ua
Impact of Oat1 and Oat3 Inhibition by Oat1/3 in 1 on Xenobiotic Disposition
Altered Disposition of Specific Anionic Compounds in Pre-clinical Models
Pre-clinical research demonstrates that Oat1/3-IN-1, by inhibiting OAT1 and OAT3, can alter the cellular uptake of specific anionic compounds. The primary mechanism by which this compound affects xenobiotic disposition is through competitive or noncompetitive inhibition of transport, thereby reducing the rate at which substrates are taken up from the circulation into kidney proximal tubule cells. nih.govresearchgate.net
A key example from in vitro studies involves the mercury conjugate, L-cysteine-S-conjugate of methylmercury (B97897) (Cys-Hg). Both OAT1- and OAT3-overexpressing cells showed susceptibility to the cytotoxicity of this compound, indicating that both transporters can mediate its uptake. researchgate.net this compound was shown to be one of several inhibitors isolated from Semen cassiae that could protect OAT1-overexpressing cells from Cys-Hg-induced toxicity. nih.govresearchgate.net This protective effect is a direct result of altering the disposition of the toxic conjugate; by blocking its OAT1-mediated entry into the cells, this compound prevents its intracellular accumulation and subsequent damage. researchgate.net This finding highlights the critical role of OAT1 as a determinant in the cellular uptake and disposition of this specific mercury compound. researchgate.net
Role in Pre-clinical Drug-Drug Interaction Research and Prediction
The identification of this compound as a potent dual inhibitor of OAT1 and OAT3 is significant for pre-clinical drug-drug interaction (DDI) research. researchgate.net Regulatory agencies recommend that new chemical entities be evaluated for their potential to interact with OAT1 and OAT3 due to the high risk of clinically relevant DDIs. nih.gov
This compound was discovered during the screening of compounds from Semen cassiae, a widely consumed herbal product, for OAT inhibition. researchgate.net This context is crucial for predicting potential herb-drug interactions. If a patient consumes herbal products containing this compound or similar inhibitors while taking a medication that is an OAT1/OAT3 substrate (e.g., certain antibiotics, antivirals, or nonsteroidal anti-inflammatory drugs), the inhibitor could decrease the renal clearance of the drug. nih.govmedchemexpress.com This interaction could lead to elevated plasma concentrations of the drug, potentially increasing the risk of adverse effects. The discovery and characterization of this compound provide a specific molecular tool and a basis for predicting and studying such interactions in pre-clinical models. researchgate.netnih.gov
Pre-clinical Research on Organ-Specific Accumulation and Modulation of Toxicity
The primary focus of pre-clinical research on this compound has been its ability to modulate toxicity by preventing the organ-specific accumulation of nephrotoxic substances. nih.govresearchgate.net The kidney is a major target for mercury accumulation, leading to acute kidney injury. nih.govresearchgate.net
In vitro studies using human embryonic kidney (HEK) cells overexpressing OAT1 (HEK-OAT1) demonstrated that this compound can modulate the toxicity of the cysteine-mercury conjugate. nih.govresearchgate.net At a concentration of 10 μM, this compound was able to reverse the toxicity induced by Cys-Hg in these cells. nih.gov The underlying mechanism is the inhibition of OAT1-mediated transport, which is the primary pathway for this conjugate to accumulate in kidney cells. nih.govresearchgate.net While both OAT1 and OAT3 can transport the toxicant, the protective effect of inhibitors like this compound was predominantly observed in OAT1-overexpressing cells, underscoring OAT1's major role in this specific toxicological process. researchgate.net
These in vitro findings with this compound are supported by in vivo research in rats, where the administration of the complete Semen cassiae extract, from which this compound was isolated, was found to nearly eliminate the kidney tissue damage caused by mercuric chloride. researchgate.net this compound was one of the active compounds identified in the blood of these rats, linking its OAT-inhibitory activity to the observed organ protection. researchgate.net This research positions OAT1 inhibitors like this compound as potential therapeutic agents for mitigating kidney injury caused by certain environmental toxins. nih.govresearchgate.net
Advanced Research Methodologies and Models for Oat1 and Oat3 Studies with Oat1/3 in 1
In Vitro Cell Culture Models for OAT1/OAT3 Functional Studies
In vitro models are indispensable for the initial screening and mechanistic investigation of transporter-drug interactions. They provide a controlled environment to assess the specific effects of compounds like Oat1/3-IN-1 on transporter activity.
Overexpression Systems
The most common in vitro models for studying specific transporter function are cell lines that have been genetically engineered to express a single transporter. mdpi.com Human Embryonic Kidney 293 (HEK293) cells are frequently used for this purpose due to their low endogenous transporter expression, providing a clean background to study the activity of the introduced transporter. acs.orgresearchgate.net
Researchers establish stable cell lines, such as HEK-OAT1 and HEK-OAT3, which are then used in uptake assays with fluorescent or radiolabeled substrates. researchgate.net The inhibitory potential of a compound is determined by measuring the reduction in substrate uptake in its presence. This compound, a natural anthraquinone (B42736) also identified as compound 7 from Semen cassiae, was characterized using such a system. medchemexpress.comresearchgate.net Studies demonstrated its ability to inhibit both OAT1 and OAT3. researchgate.net Furthermore, in HEK-OAT1 cells exposed to a cysteine-mercury conjugate, this compound was shown to reverse the conjugate's toxicity, highlighting its potential protective effect against certain types of kidney damage. medchemexpress.commedchemexpress.eu
Table 1: Inhibitory Effects of Selected Natural Compounds on OAT1 and OAT3 in Overexpression Systems
| Compound | Target Transporter | Effect | Research Application |
| This compound | OAT1 & OAT3 | Dual Inhibition | Studied for its protective role against mercury-induced cytotoxicity. medchemexpress.commedchemexpress.eu |
| Probenecid (B1678239) | OAT1 & OAT3 | Inhibition | A classic inhibitor used as a positive control in assays and to reduce nephrotoxicity of certain drugs. researchgate.netsolvobiotech.com |
| Rhein (B1680588) | OAT1 & OAT3 | Inhibition | Investigated for its ability to alleviate methotrexate-induced renal damage by inhibiting its uptake. rsc.org |
| Apigenin | OAT1 | Inhibition | A flavonoid that may cause herb-drug interactions with OAT1 substrates. |
| Catechin | OAT4 | Inhibition | A flavonoid that may cause herb-drug interactions with OAT4 substrates. |
Conditionally Immortalized Proximal Tubule Epithelial Cells (ciPTEC)
While overexpression systems are excellent for studying single-transporter kinetics, they lack the complex cellular machinery of a native kidney cell. Conditionally immortalized proximal tubule epithelial cells (ciPTEC) represent a more physiologically relevant model. These human-derived cells can be cultured to form a polarized monolayer and express a variety of transporters and metabolic enzymes found in the human proximal tubule. acs.org
CiPTEC lines have been successfully developed to include stable expression of OAT1 (ciPTEC-OAT1) or OAT3 (ciPTEC-OAT3). acs.org These models are invaluable for studying drug-induced toxicity and the interplay between different transporters. For example, studies with ciPTEC-OAT1 have been used to investigate cellular senescence and the effects of senolytic drugs. While specific studies utilizing this compound in ciPTEC models have not been published, this platform represents a logical next step for research. Testing this compound in ciPTEC-OAT1/OAT3 could validate its inhibitory activity and nephroprotective potential in a more complex and human-relevant cellular environment, accounting for the influence of other transporters and cellular pathways.
Challenges in Maintaining Endogenous OAT1/OAT3 Expression In Vitro and Mitigation Strategies
A major limitation of in vitro renal models is that the expression of key transporters, including OAT1 and OAT3, is often rapidly lost when primary cells are isolated and cultured. mdpi.com This downregulation is a persistent issue across human and animal renal cell models and is thought to be linked to changes in the cellular environment, metabolism, and the absence of in vivo physiological cues like fluid shear stress. mdpi.com
Several strategies are being explored to overcome this challenge and create more robust in vitro models:
Transcriptional Regulation: Research has identified key transcription factors, such as hepatocyte nuclear factors (HNF) 1α and 4α, that upregulate OAT1 and OAT3 expression. encyclopedia.pub Treatment with certain growth factors, like Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor (EGF), has also been shown to increase OAT expression. encyclopedia.pub
Epigenetic Modification: The expression of OATs can be silenced by DNA methylation. The use of inhibitors of histone deacetylases (HDACs) has been shown to upregulate OAT1 and OAT3 expression in renal cells by promoting a more open chromatin structure. mdpi.comencyclopedia.pub
Post-Translational Modifications: The stability and membrane localization of OAT proteins are controlled by processes like ubiquitination. Inhibiting the proteasomes that degrade these transporters can enhance their expression and activity at the cell surface. mdpi.comencyclopedia.pub
In Vivo Animal Models for OAT1/OAT3 Research
Genetic Knockout Animal Models
Animal models with targeted gene deletion, or "knockout" models, are a powerful tool. Oat1-knockout and Oat3-knockout mice have been instrumental in defining the specific roles of these transporters in vivo. acs.org By comparing the plasma and urine metabolomes of knockout mice to their wild-type counterparts, scientists can identify endogenous and exogenous compounds that are substrates of OAT1 or OAT3. mdpi.com
These models are the definitive standard for confirming that a drug or toxin's effects are mediated by a specific transporter. For example, studies using Oat1 and Oat3 knockout mice demonstrated the critical role of these transporters in the kidney accumulation and subsequent toxicity of aristolochic acid I. acs.org While in vivo studies with this compound have not been reported, the use of knockout mice would be the necessary next step to confirm that its observed in vitro nephroprotective effects are indeed dependent on the inhibition of Oat1 and/or Oat3 in a living system.
Pharmacological Inhibition Studies in Rodent Models
Complementary to genetic models are pharmacological inhibition studies, where a transporter inhibitor is administered to wild-type animals. This approach allows for the transient inhibition of transporter function, which can mimic drug-drug interactions and help identify endogenous biomarkers of transporter activity. mdpi.com The classic OAT1/3 inhibitor, probenecid, is frequently used in such studies to block the renal secretion of OAT substrates, thereby increasing their plasma concentrations. acs.orgsolvobiotech.com
Studies in rats have shown that the extract of Semen cassiae, from which this compound is derived, can protect against mercury-induced kidney injury. researchgate.net As an identified active component, this compound is a prime candidate for more specific in vivo pharmacological studies. Administering the purified compound to rodent models could be used to directly assess its nephroprotective efficacy and its impact on the pharmacokinetics of known OAT1 and OAT3 substrates. Such studies are crucial for translating in vitro findings towards potential therapeutic applications.
Table 2: Summary of Research Models for Studying OAT1/OAT3 Inhibitors like this compound
| Model Type | Description | Advantages | Limitations | Relevance to this compound |
| Overexpression Systems | Cell lines (e.g., HEK293) engineered to express a single transporter (OAT1 or OAT3). | High-throughput screening; mechanistic studies of single transporters. | Lacks physiological complexity; potential for transport overestimation. | Used to identify and characterize this compound as a dual inhibitor and demonstrate its protective effect. medchemexpress.comresearchgate.net |
| ciPTEC | Conditionally immortalized human proximal tubule cells, can express OATs. | More physiologically relevant; expresses multiple transporters and enzymes; forms polarized monolayer. | Lower throughput; can still lose some in vivo characteristics. | A logical next-step model to validate the effects of this compound in a more complex human cell system. |
| Knockout Animals | Mice or rats with the gene for Oat1 and/or Oat3 deleted. | Gold standard for defining in vivo transporter function; essential for target validation. | Costly and time-consuming; potential for compensatory changes in other transporters. | Would be required to definitively prove that the in vivo effects of this compound are mediated by OAT1/3. acs.org |
| Pharmacological Inhibition | Administration of an inhibitor to wild-type animals. | Assesses in vivo effects of transient inhibition; useful for DDI and biomarker studies. | Effects can be confounded by off-target activity or metabolism of the inhibitor. | The parent extract was studied in rats; this compound is a candidate for targeted in vivo studies to confirm nephroprotection. researchgate.net |
Omics Approaches in OAT1/OAT3 Research
Advanced "omics" technologies have revolutionized the study of Organic Anion Transporters 1 and 3 (OAT1 and OAT3), providing a systems-level understanding of their function and regulation. These approaches allow for high-throughput analysis of entire sets of molecules, such as metabolites, proteins, and transcripts, offering unprecedented insights into the roles of these transporters.
Metabolomics for Endogenous Substrate Identification and Biomarker Discovery
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, has become a cornerstone for identifying the endogenous substrates of OAT1 and OAT3. This approach is critical for understanding their physiological roles beyond drug disposition, including their involvement in metabolic pathways and inter-organ communication. nih.govescholarship.org A primary strategy involves comparing the metabolomes of wild-type animals with those of Oat1 or Oat3 knockout models. biorxiv.orgresearchgate.net Metabolites that accumulate in the plasma of knockout animals are strong candidates for endogenous substrates, as their primary renal elimination pathway has been removed. researchgate.net
Extensive metabolomics analyses of Oat1 and Oat3 knockout mice have revealed distinct and overlapping sets of endogenous substrates. nih.gov These studies have shown that OAT1 and OAT3 transport a wide array of metabolites, including gut microbiome-derived products, tryptophan derivatives, uremic toxins, vitamins, and intermediates of aerobic metabolism. nih.govbiorxiv.orgescholarship.org For example, metabolomic studies in knockout mice were crucial in identifying alterations in tryptophan derivatives, some of which are implicated as uremic toxins in chronic kidney disease. escholarship.org
This metabolomics-based approach is also pivotal for discovering and qualifying clinical biomarkers for OAT1/OAT3 function. nih.gov The inhibition of OAT1 and OAT3 by a drug can be monitored by measuring changes in the plasma and urine concentrations of these endogenous biomarkers. biorxiv.orgcriver.com A novel strategy, the metabolomics-based drug-metabolizing enzyme and transporter biomarker discovery (MDBD) approach, has been developed for this purpose. biorxiv.orgnih.govcriver.com In one study using the OAT1/3 inhibitor probenecid, untargeted metabolomics identified 153 potential biomarkers in plasma and urine. biorxiv.orgbiorxiv.org Subsequent in vitro transport assays and detailed pharmacokinetic analyses clinically validated 23 of these as robust OAT1/3 biomarkers. biorxiv.orgnih.gov
Some clinically validated or proposed endogenous biomarkers for OAT1/OAT3 activity are listed below.
| Biomarker Category | Specific Biomarker | Key Findings | References |
| Tryptophan Metabolite | Kynurenic acid | Endogenous substrate proposed as a biomarker for OAT1/3-mediated drug-drug interactions (DDIs). biorxiv.orgcriver.com | biorxiv.orgcriver.com |
| Tryptophan Metabolite | Indole-3-carboxylic acid glucuronide (I3CAG) | Validated OAT1/OAT3 biomarker with good selectivity, sensitivity, and low inter-individual variability. criver.com | criver.com |
| Vitamin B6 Metabolite | Pyridoxic acid | Proposed as a potential endogenous biomarker of OAT1/3 transport activity; levels are elevated in blood after treatment with the OAT1/3 inhibitor probenecid. criver.commdpi.com | criver.commdpi.com |
| Endogenous Metabolite | Taurine | Proposed as a potential OAT1/OAT3 biomarker, though its applicability can be limited by interactions with other transporters. biorxiv.orgcriver.com | biorxiv.orgcriver.com |
| Bile Acid | Glycochenodeoxycholate-3-sulphate (GCDCA-S) | Identified as an endogenous substrate of OAT1/3 and proposed as a potential biomarker. biorxiv.org | biorxiv.org |
| Steroid Hormone | 6β-hydroxycortisol (6βHC) | Identified as an endogenous substrate of OAT1/3 and proposed as a potential biomarker. biorxiv.org | biorxiv.org |
Proteomics and Transcriptomics for Expression and Regulation Insights
Transcriptomics and proteomics are essential for understanding the expression levels and regulatory mechanisms governing OAT1 and OAT3. Transcriptomics analyzes the complete set of RNA transcripts in a cell, while proteomics investigates the entire complement of proteins. These methods provide critical data on how various factors, from physiological state to disease, influence the abundance and function of these transporters. researchgate.netnih.gov
Proteomic studies have confirmed that OAT1 and OAT3 are among the most highly abundant drug transporters in the proximal tubules of the human kidney. researchgate.netencyclopedia.pubfrontiersin.orgmdpi.com This high level of expression underscores their importance in renal clearance. researchgate.netmdpi.com However, a persistent challenge in renal research is that the expression of OAT1 and OAT3 is significantly reduced when kidney cells are cultured in vitro. encyclopedia.pubmdpi.com Transcriptomic and proteomic analyses are crucial for investigating the underlying reasons for this loss and for developing improved in vitro models, such as 3D renal models, that better recapitulate in vivo expression. encyclopedia.pub
These omics approaches have also been instrumental in deciphering the complex regulatory networks that control OAT1 and OAT3 expression. Studies have shown that their expression can be modulated by various factors:
Growth Factors: Hepatocyte growth factor (HGF) and epidermal growth factor (EGF) have been shown to upregulate the expression of OAT1 and OAT3 in renal proximal tubular cells. encyclopedia.pub
Epigenetic Modifications: The expression of OAT1 and OAT3 is subject to epigenetic control. For instance, inhibition of histone deacetylases (HDACs) can lead to increased expression. encyclopedia.pub
Post-translational Modifications: Proteomics helps in identifying post-translational modifications like glycosylation, phosphorylation, ubiquitination, and SUMOylation, which are critical for transporter trafficking, stability, and activity. mdpi.commdpi.com For example, O-glycosylation of OAT3 increases its transport activity. mdpi.com
Transcription Factors: Transcriptomic analysis, often combined with in silico promoter analysis, has identified key transcription factors. B cell CLL/lymphoma 6 (BCL6) was found to increase the expression of rat Oat1 and Oat3. mdpi.complos.org Hepatocyte nuclear factors (HNF)-1α and HNF-4α are also known to up-regulate the promoter activity of OAT1 and OAT3. mdpi.comscienceopen.com
Disease States: Integrated single-cell transcriptomics and proteomics have been used to analyze cellular responses in disease models like aristolochic acid nephropathy. nih.gov These studies revealed that the segment-specific distribution of transporters like OAT1 and OAT3 along the nephron may contribute to the divergent cellular responses to toxins. nih.gov
Computational Modeling and In Silico Approaches
In the absence of experimentally determined crystal structures for OAT1 and OAT3, computational modeling and in silico methods have become indispensable tools. oup.com These approaches provide structural frameworks for understanding substrate and inhibitor interactions, guiding further experimental studies.
Three-Dimensional (3D) Structural Modeling of OAT1 and OAT3
The development of three-dimensional (3D) models of OAT1 and OAT3 relies heavily on homology modeling. oup.com This technique constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). oup.comnih.gov
Since no crystal structures are available for any OAT family members, researchers have used structures of other transporters from the Major Facilitator Superfamily (MFS) as templates. oup.comnih.gov Early models of human OAT1 (hOAT1) used the crystal structure of the Escherichia coli glycerol-3-phosphate transporter (GlpT) as a template. nih.gov More recent modeling efforts have utilized different templates to construct models for both OAT1 and OAT3. oup.com For instance, one study used the structure of a eukaryotic phosphate (B84403) transporter from Piriformospora indica (PiPT) for OAT1 and the E. coli multidrug resistance transporter MdfA for OAT3. oup.com
The process of building these models involves several key steps:
Template Identification: Searching protein structure databases (like the Protein Data Bank or PDB) to find suitable templates with the highest possible sequence identity to the target. oup.com
Sequence Alignment: Aligning the amino acid sequence of the target (e.g., hOAT1) with the template sequence. nih.gov
Model Building: Using software like MODELLER or the Molecular Operating Environment (MOE) to generate the 3D coordinates of the target protein based on the alignment. oup.comnih.gov
Energy Minimization and Refinement: The generated models are then subjected to energy minimization using force fields like Amber or OLPS-2001 to resolve steric clashes and optimize the geometry. oup.comnih.gov
These models predict a structure with 12 transmembrane domains and a central, electronegative putative active site, which is consistent with their function as anion transporters. nih.govsolvobiotech.com They serve as crucial platforms for subsequent molecular docking studies.
Molecular Docking and Interaction Prediction with Inhibitors like this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. oup.com This method is widely used to understand the molecular basis of interaction and to screen for potential new inhibitors. oup.comresearchgate.net In the context of OAT1 and OAT3, docking simulations are performed using the 3D homology models described previously.
The compound This compound was identified as a dual inhibitor of OAT1 and OAT3 in a study screening natural products for their effect on these transporters. medchemexpress.comnih.gov This study employed a combination of in silico and in vitro methods, including molecular docking, to predict and validate inhibitors. oup.comnih.gov The general workflow for docking an inhibitor like this compound into the active site of OAT1 or OAT3 models involves:
Preparation of Protein and Ligand: The 3D homology models of OAT1 and OAT3 are prepared by adding hydrogen atoms and optimizing their protonation states. The 3D structure of the inhibitor (e.g., this compound) is generated and its energy is minimized. oup.com
Binding Site Identification: A potential binding site (or "pocket") within the transporter model is identified. This is often done using algorithms like "SiteFinder" within the MOE software, which locates cavities on the protein surface suitable for ligand binding. oup.com
Docking Simulation: The inhibitor is then "docked" into the identified binding site using a docking program (e.g., MOE-Dock). oup.com The program samples a large number of possible orientations and conformations of the ligand within the binding site.
Scoring and Analysis: Each docked pose is evaluated using a scoring function (e.g., London dG) that estimates the binding affinity. oup.com The pose with the best score is considered the most likely binding mode. This allows for the identification of key amino acid residues that may interact with the inhibitor through hydrogen bonds, hydrophobic interactions, or electrostatic forces. oup.com
These in silico predictions provide valuable hypotheses about structure-activity relationships that can then be tested experimentally, for example, through site-directed mutagenesis of the predicted interacting residues. nih.govoup.com This integrated approach of computational modeling and experimental validation is a powerful strategy for characterizing transporter-inhibitor interactions and for the rational design of new therapeutic agents. oup.comnih.gov
| Computational Tool/Method | Application in OAT1/OAT3 Research | Software/Program Example | References |
| Homology Modeling | Construction of 3D protein models for OAT1 and OAT3. | MODELLER, MOE | oup.comnih.gov |
| Model Validation | Assessment of the stereochemical quality and accuracy of 3D models. | PROCHECK, ERRAT | oup.com |
| Binding Site Prediction | Identification of putative active sites for ligand docking. | SiteFinder (in MOE) | oup.com |
| Molecular Docking | Prediction of binding modes and interactions of inhibitors with OAT1/OAT3 models. | MOE-Dock | oup.com |
| Energy Minimization | Optimization of protein and ligand structures. | Amber, OLPS-2001 | oup.comnih.gov |
Future Directions in Oat1/oat3 and Inhibitor Research
Development of Physiologically Relevant In Vitro Models with Stable OAT1/OAT3 Expression
A significant challenge in studying OAT1 and OAT3 is the loss of their expression in traditional in vitro cell cultures. mdpi.comnih.gov This limitation hinders accurate predictions of drug interactions and toxicity. Future research is focused on creating more sophisticated and physiologically relevant in vitro systems that maintain stable transporter expression.
One promising approach is the use of micro-physiological systems (MPS) , also known as "organ-on-a-chip" technology. These systems mimic the microenvironment of the kidney's proximal tubules by incorporating fluid flow and shear stress. newcellsbiotech.co.uk Studies have shown that growing human proximal tubule cells under these conditions significantly improves their phenotype and function, leading to higher expression of key transporters like OAT1 and OAT3. newcellsbiotech.co.uk
Another avenue of research involves manipulating the cellular environment and signaling pathways to encourage transporter expression. This includes the use of epigenetic modification inhibitors , which can counteract the silencing of OAT1 and OAT3 genes that often occurs in culture. mdpi.comnih.gov Research has demonstrated that inhibiting histone deacetylases (HDACs) can upregulate the expression of these transporters. mdpi.comencyclopedia.pub
Furthermore, the development of conditionally immortalized proximal tubule epithelial cell (ciPTEC) lines that overexpress OAT1 or OAT3 has provided valuable tools for research. ru.nl These models have demonstrated stable and functional transporter expression, allowing for more reliable studies on transporter-mediated effects and nephrotoxicity screening. ru.nl
| Model Type | Key Features | Advantages |
| Micro-physiological Systems (MPS) | Fluid flow, shear stress | More physiologically relevant, higher transporter expression. newcellsbiotech.co.uk |
| Epigenetic Modification | Use of inhibitors (e.g., HDAC inhibitors) | Can reverse gene silencing and upregulate transporter expression. mdpi.comencyclopedia.pub |
| ciPTEC Overexpressing OAT1/OAT3 | Stable and functional transporter expression | Allows for consistent and reliable in vitro studies. ru.nl |
Identification of Novel Endogenous Biomarkers for OAT1/OAT3 Activity
To better assess OAT1 and OAT3 function in clinical settings, there is a pressing need for reliable endogenous biomarkers. These are naturally occurring molecules in the body whose levels change in response to transporter activity. Identifying such biomarkers would provide a non-invasive way to monitor kidney function and predict drug-drug interactions (DDIs).
Several potential endogenous biomarkers for OAT1 and OAT3 have been identified and are under investigation. These include:
Pyridoxic acid (PDA): A catabolite of vitamin B6, PDA has shown promise as a biomarker for OAT1 and OAT3 activity. nih.govmdpi.com Studies have demonstrated that its plasma concentration increases significantly when OAT1/3 are inhibited. nih.gov
Kynurenic acid: This metabolite of tryptophan has also been proposed as a potential biomarker for OAT1 and OAT3 inhibition. nih.govcriver.com
Glycochenodeoxycholate-3-sulphate (GCDCA-S) and Taurine: These have been suggested as potential biomarkers for OAT3 and OAT1, respectively. mdpi.comnih.gov Measuring these in conjunction with other biomarkers could help differentiate between the activities of the two transporters. nih.gov
Indole-3-carboxylic acid glucuronide (I3CAG): This tryptophan metabolite has been identified as a promising biomarker with good selectivity and low inter-individual variability. criver.com
A metabolomics-based approach is being utilized to discover and validate new biomarkers. criver.com This involves analyzing a wide range of metabolites in biological samples to identify those that are specifically transported by OAT1 and OAT3. criver.com
| Biomarker | Primary Associated Transporter(s) | Key Research Findings |
| Pyridoxic acid (PDA) | OAT1/OAT3 | Plasma levels increase with OAT1/3 inhibition. nih.gov |
| Kynurenic acid | OAT1/OAT3 | Plasma concentrations increase with OAT1/3 inhibition. nih.gov |
| GCDCA-S | OAT3 | Can help deconvolute OAT1 and OAT3 inhibition when measured with other biomarkers. nih.gov |
| Taurine | OAT1 | Suggested as a potential selective biomarker for OAT1. mdpi.comnih.gov |
| I3CAG | OAT1/OAT3 | Shows good selectivity and low inter-individual variability. criver.com |
Advancing Understanding of OAT1/OAT3 Regulation in Diverse Physiological Contexts
The expression and activity of OAT1 and OAT3 are tightly regulated by a complex network of cellular pathways. encyclopedia.pub Understanding these regulatory mechanisms is crucial for comprehending how transporter function is altered in various physiological and pathophysiological states.
Transcriptional Regulation: Several transcription factors play a key role in controlling the expression of OAT1 and OAT3 genes. Hepatocyte nuclear factors (HNF)-1α and -4α have been shown to up-regulate the promoter activity of both transporters. mdpi.comnih.gov Conversely, factors like B cell CLL/lymphoma 6 (BCL6) can increase their expression. mdpi.com
Post-Translational Modifications: After the transporter proteins are synthesized, their activity can be further modulated by post-translational modifications such as phosphorylation and ubiquitination. mdpi.comencyclopedia.pub For instance, protein kinase C (PKC) can phosphorylate the ubiquitin ligase Nedd4-2, which in turn affects the stability and expression of both OAT1 and OAT3. mdpi.comencyclopedia.pub
Influence of Disease States: Conditions like chronic kidney disease (CKD) can significantly decrease the expression of OAT1 and OAT3. nih.govdoi.org This reduction in transporter function can lead to the accumulation of uremic toxins and alter the systemic exposure to various drugs. nih.gov
Growth Factors and Hormones: Growth factors like insulin-like growth factor 1 (IGF-1) and hepatocyte growth factor (HGF) can upregulate the expression of OAT1 and OAT3 through various signaling pathways. mdpi.comencyclopedia.pub
Future research will continue to unravel the intricate details of these regulatory networks, which could lead to therapeutic strategies for modulating transporter activity in disease.
Exploration of Selective OAT1 or OAT3 Inhibitors vs. Dual Inhibition by Oat1/3-IN-1
The development of inhibitors for OAT1 and OAT3 is a key area of research, with important implications for drug development and therapy. A central question is whether it is more advantageous to develop inhibitors that are selective for either OAT1 or OAT3, or dual inhibitors like this compound that target both.
Selective Inhibition:
Advantages: Selective inhibitors can be used to probe the specific roles of OAT1 and OAT3 in transporting particular substrates. This can help in understanding the distinct physiological functions of each transporter. For example, some studies suggest that OAT1 and OAT3 have different substrate preferences, with OAT1 favoring more hydrophilic compounds and OAT3 accommodating larger, more hydrophobic molecules. acs.orgnih.gov
Challenges: Developing highly selective inhibitors can be difficult due to the structural similarities between OAT1 and OAT3. nih.govfrontiersin.org
Dual Inhibition:
Advantages: Dual inhibitors like This compound can be valuable for preventing the renal accumulation of drugs and toxins that are substrates for both transporters. medchemexpress.com This can be particularly useful in reducing the nephrotoxicity of certain drugs. solvobiotech.comacs.org Probenecid (B1678239), a well-known dual inhibitor, is often co-administered with certain drugs to reduce their renal excretion and enhance their therapeutic effect or reduce their toxicity. solvobiotech.com
Challenges: The broad inhibition of both transporters might lead to unintended drug-drug interactions and systemic accumulation of a wider range of endogenous and exogenous compounds.
The choice between selective and dual inhibition will ultimately depend on the specific therapeutic goal. For instance, if the aim is to reduce the toxicity of a drug primarily transported by OAT1, a selective OAT1 inhibitor would be ideal. However, if a drug is a substrate for both transporters, a dual inhibitor might be more effective.
| Inhibition Strategy | Potential Applications | Key Considerations |
| Selective OAT1 Inhibition | Probing specific OAT1 functions, reducing toxicity of OAT1-specific substrates. | Structural similarity to OAT3 makes high selectivity challenging. nih.govfrontiersin.org |
| Selective OAT3 Inhibition | Investigating specific OAT3 roles, potential antihypertensive effects. nih.gov | May have off-target effects on other transporters like URAT1. frontiersin.org |
| Dual OAT1/OAT3 Inhibition | Reducing nephrotoxicity of drugs transported by both, increasing systemic exposure of certain drugs. solvobiotech.comacs.org | Potential for broader drug-drug interactions. |
Q & A
Q. What experimental models are most suitable for studying OAT1/3-IN-1's inhibitory effects on organic anion transporters?
Methodological Answer: Use HEK-293 cells transfected with human OAT1 or OAT3 for in vitro inhibition assays. Measure uptake of probe substrates (e.g., para-aminohippurate for OAT1, estrone sulfate for OAT3) in the presence of this compound to calculate IC50 values. For in vivo studies, employ rodent models with mercury-induced nephrotoxicity, monitoring renal clearance of OAT substrates pre- and post-treatment with this compound .
Q. How do solubility and formulation challenges impact this compound's applicability in preclinical studies?
Methodological Answer: Due to limited aqueous solubility, prepare stock solutions in DMSO (≤50 mg/mL) and dilute in physiological buffers or lipid-based carriers (e.g., 20% SBE-β-CD in saline). For in vivo administration, use PEG400 or corn oil-based formulations to enhance bioavailability. Validate stability and solubility under storage conditions (-20°C for long-term, 4°C for short-term) .
Q. What molecular characteristics of this compound contribute to its dual inhibition of OAT1 and OAT3?
Methodological Answer: Structural analysis reveals a planar anthraquinone core (C16H12O6) with hydroxyl and methoxy groups that facilitate hydrogen bonding to transporter binding pockets. Molecular docking studies suggest competitive inhibition via overlap with substrate-binding domains of OAT1/3. Validate using site-directed mutagenesis of key residues (e.g., Lys<sup>394</sup> in OAT1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's inhibitory potency across different experimental systems?
Methodological Answer: Discrepancies may arise from variations in cell membrane composition, transporter expression levels, or probe substrate selection. Standardize protocols by:
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer: Fit inhibition data to a four-parameter logistic model (e.g., Hill equation) to estimate IC50 and Hill coefficients. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., OAT1 vs. OAT3 inhibition). For nonlinear pharmacokinetic data, apply mixed-effects modeling to account for inter-individual variability .
Q. How can physiologically based pharmacokinetic (PBPK) modeling improve predictions of this compound's renal protective effects?
Methodological Answer: Integrate in vitro inhibition constants (Ki), plasma protein binding data, and renal clearance rates into PBPK models (e.g., Simcyp®). Simulate scenarios of mercury co-exposure to predict this compound's efficacy in reducing nephrotoxicant accumulation. Validate against clinical biomarkers like urinary Kim-1 or NGAL .
Q. What strategies address off-target effects of this compound in complex biological systems?
Methodological Answer: Perform selectivity screening against other SLC transporters (e.g., OCT2, MATEs) using radiolabeled substrates. Combine CRISPR-Cas9 knockout models with metabolomics to identify unintended perturbations in endogenous organic anion homeostasis. Prioritize structural analogs with improved specificity via SAR studies .
Methodological Considerations for Data Reproducibility
Q. How should researchers validate this compound's purity and stability in long-term studies?
Methodological Answer: Conduct HPLC-UV/LC-MS analysis at multiple timepoints to detect degradation products (e.g., anthraquinone derivatives). Store lyophilized powder under inert gas (N2) to prevent oxidation. Include vehicle controls in all assays to rule out solvent-mediated artifacts .
Q. What controls are essential for interpreting this compound's protective effects in mercury toxicity models?
Methodological Answer: Include positive controls (e.g., probenecid for OAT inhibition) and negative controls (vehicle-only treatment). Quantify mercury levels in renal tissue via ICP-MS to correlate with transporter inhibition. Assess histological changes (e.g., tubular necrosis) blinded to experimental groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
